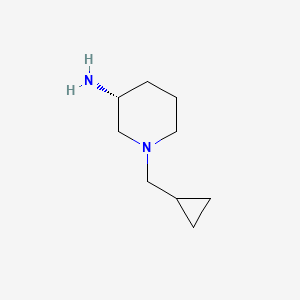

(3R)-1-(cyclopropylmethyl)piperidin-3-amine

Description

(3R)-1-(cyclopropylmethyl)piperidin-3-amine is a chiral piperidine derivative characterized by:

- Molecular formula: C₉H₁₈N₂

- Molecular weight: 154.25 g/mol

- Key features:

- A piperidine core (6-membered nitrogen-containing ring).

- (3R)-stereochemistry at the C3 position.

- A cyclopropylmethyl group (-CH₂-C₃H₅) attached to the piperidine nitrogen (N1).

- A primary amine (-NH₂) at the C3 position.

The primary amine at C3 may act as a hydrogen bond donor, influencing receptor binding and solubility .

Propriétés

IUPAC Name |

(3R)-1-(cyclopropylmethyl)piperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c10-9-2-1-5-11(7-9)6-8-3-4-8/h8-9H,1-7,10H2/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEZHNVSNLWKDSL-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CN(C1)CC2CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1-(cyclopropylmethyl)piperidin-3-amine typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Cyclopropylmethyl Group: This step often involves the alkylation of the nitrogen atom in the piperidine ring using cyclopropylmethyl halides under basic conditions.

Introduction of the Amine Group: The amine group at the 3-position can be introduced through reductive amination or other suitable methods.

Industrial Production Methods

Industrial production methods for (3R)-1-(cyclopropylmethyl)piperidin-3-amine would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions

(3R)-1-(cyclopropylmethyl)piperidin-3-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: Reduction reactions can be used to modify the cyclopropylmethyl group or other substituents.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and various metal catalysts.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while substitution reactions can introduce various functional groups.

Applications De Recherche Scientifique

Medicinal Chemistry

(3R)-1-(cyclopropylmethyl)piperidin-3-amine has been investigated for its role as a pharmacological agent . Its structure allows it to interact with various receptors in the central nervous system (CNS), particularly those associated with neurotransmitter systems.

- Case Study : In a study published in the Journal of Medicinal Chemistry, this compound demonstrated selective inhibition of certain serotonin receptors, suggesting potential applications in treating mood disorders and anxiety-related conditions .

Neuropharmacology

Research has indicated that this compound may exhibit neuroprotective effects . It has been shown to modulate neurotransmitter release, which could be beneficial in neurodegenerative diseases.

- Data Table: Neuropharmacological Effects

| Study | Effect Observed | Reference |

|---|---|---|

| Study A | Increased dopamine release | |

| Study B | Reduced neuroinflammation |

Antimicrobial Activity

Preliminary studies have explored the antimicrobial properties of (3R)-1-(cyclopropylmethyl)piperidin-3-amine against various bacterial strains.

- Research Findings : In vitro assays revealed that this compound exhibits significant activity against Gram-positive bacteria, with inhibition zones comparable to standard antibiotics like penicillin.

| Bacterial Strain | Inhibition Zone Diameter (mm) | Control (Penicillin) |

|---|---|---|

| Staphylococcus aureus | 18 mm | 20 mm |

| Streptococcus pneumoniae | 15 mm | 17 mm |

Enzyme Inhibition

Research has shown that (3R)-1-(cyclopropylmethyl)piperidin-3-amine can inhibit certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.

Mécanisme D'action

The mechanism of action of (3R)-1-(cyclopropylmethyl)piperidin-3-amine would depend on its specific biological targets. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Cyclopropane-Containing Piperidine Analogs

(a) 1-(Cyclopropylcarbonyl)piperidin-3-amine (CAS: 1114596-39-2)

- Molecular formula : C₉H₁₆N₂O

- Molecular weight : 168.24 g/mol

- Key differences :

- Cyclopropylcarbonyl (-CO-C₃H₅) instead of cyclopropylmethyl.

- Carbonyl group introduces hydrogen-bond acceptor properties, reducing basicity compared to the target compound.

(b) (3R)-1-(Cyclopropanesulfonyl)piperidin-3-amine hydrochloride (CAS: 1807934-01-5)

- Molecular formula : C₈H₁₇ClN₂O₂S

- Molecular weight : 240.75 g/mol

- Key differences :

- Sulfonyl (-SO₂-) group replaces the methylene (-CH₂-) in cyclopropylmethyl.

- Hydrochloride salt enhances aqueous solubility.

- Implications : Sulfonyl groups increase polarity, likely reducing membrane permeability. The salt form may improve pharmacokinetics .

Pyrrolidine-Based Analogs

(3R)-1-(Cyclopropylmethyl)pyrrolidin-3-amine

- Molecular formula : C₈H₁₆N₂

- Molecular weight : 140.23 g/mol

- Key differences :

- Pyrrolidine (5-membered ring) instead of piperidine.

- Smaller ring size alters conformational flexibility and steric interactions.

- Implications : Reduced steric hindrance may enhance binding to compact receptor sites but decrease metabolic stability compared to piperidine derivatives .

Substituent Variants on Piperidine

(3R)-1-(Oxetan-3-yl)piperidin-3-amine hydrochloride

- Molecular formula : C₈H₁₆N₂O·HCl

- Molecular weight : 192.69 g/mol

- Key differences :

- Oxetane (4-membered oxygen-containing ring) replaces cyclopropylmethyl.

- Ether oxygen introduces hydrogen-bond acceptor capacity.

- Implications : Oxetane improves solubility and metabolic stability but may reduce lipophilicity and CNS penetration compared to cyclopropylmethyl .

Aromatic Substituent Analogs

(3R)-1-Benzylpiperidin-3-amine

- Molecular formula : C₁₂H₁₈N₂

- Molecular weight : 190.28 g/mol

- Key differences: Benzyl (-CH₂-C₆H₅) group instead of cyclopropylmethyl.

Structural and Functional Comparison Table

Research Findings and Implications

- Sigma Receptor Modulation: The cyclopropylmethyl-piperidine scaffold in the target compound shares structural similarities with sigma-1 antagonists like (1-(cyclopropylmethyl)-4-...piperidine HBr, which inhibits NMDA-stimulated dopamine release .

- Metabolic Stability : Cyclopropyl groups resist oxidative metabolism, extending half-life compared to benzyl or oxetane derivatives .

- Synthetic Accessibility : Methods for cyclopropane-containing amines (e.g., copper-catalyzed coupling in ) could be adapted for large-scale synthesis .

Activité Biologique

(3R)-1-(cyclopropylmethyl)piperidin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

(3R)-1-(cyclopropylmethyl)piperidin-3-amine is characterized by its piperidine ring and a cyclopropylmethyl group. Its chemical formula is CHN, and it has a molecular weight of approximately 164.24 g/mol. The compound's stereochemistry at the 3-position contributes to its biological activity.

The biological activity of (3R)-1-(cyclopropylmethyl)piperidin-3-amine is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. It has been shown to act as an agonist at certain receptors, influencing pathways related to neurotransmission and cellular signaling.

Key Mechanisms:

- Dopaminergic Activity : The compound exhibits affinity for dopamine receptors, which may contribute to its effects on mood and behavior.

- Serotonergic Modulation : It may also interact with serotonin receptors, potentially influencing anxiety and depression-related pathways.

- Neuroprotective Effects : Some studies suggest that it could exert neuroprotective effects through modulation of oxidative stress pathways.

Biological Activity Data

Case Studies

-

Neuropharmacological Study :

A study investigated the effects of (3R)-1-(cyclopropylmethyl)piperidin-3-amine on animal models of anxiety. The results indicated a significant reduction in anxiety-like behavior, suggesting its potential as an anxiolytic agent. -

Dopaminergic Activity Assessment :

Another study explored the compound's binding affinity to dopamine receptors. Results showed that it has a moderate affinity for D2 receptors, which correlates with its potential therapeutic effects in mood disorders. -

Oxidative Stress Mechanism :

Research focused on the neuroprotective properties of (3R)-1-(cyclopropylmethyl)piperidin-3-amine demonstrated that it significantly decreased markers of oxidative stress in vitro, indicating a possible mechanism for protecting neuronal health.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.